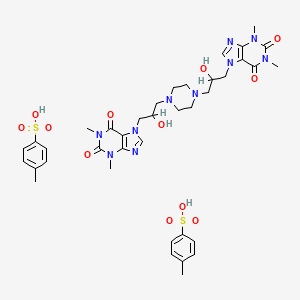
1,4-Piperazinediethanol, alpha,alpha'-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is a complex organic compound. It is known for its unique structure, which includes a piperazine ring and xanthine derivatives. This compound is often used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate typically involves multiple steps. The process begins with the preparation of the piperazine ring, followed by the introduction of the xanthine derivatives. The final step involves the formation of the di-p-toluenesulfonate salt. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize impurities. Quality control measures are implemented at various stages to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.
科学的研究の応用
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It is used in the study of enzyme kinetics and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects in treating certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound exerts its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
- 1,4-Piperazinediethanol
- 1,3-Dimethylxanthine
- Di-p-toluenesulfonate derivatives
Uniqueness
1,4-Piperazinediethanol, alpha,alpha’-bis(1,3-dimethyl-7-xanthinylmethyl)-, di-p-toluenesulfonate is unique due to its combination of a piperazine ring and xanthine derivatives. This structure imparts distinctive chemical properties that make it valuable in various research applications. Compared to similar compounds, it offers a unique set of interactions and reactivity patterns that can be exploited in different scientific fields.
特性
CAS番号 |
23238-19-9 |
|---|---|
分子式 |
C38H50N10O12S2 |
分子量 |
903.0 g/mol |
IUPAC名 |
7-[3-[4-[3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-2-hydroxypropyl]piperazin-1-yl]-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C24H34N10O6.2C7H8O3S/c1-27-19-17(21(37)29(3)23(27)39)33(13-25-19)11-15(35)9-31-5-7-32(8-6-31)10-16(36)12-34-14-26-20-18(34)22(38)30(4)24(40)28(20)2;2*1-6-2-4-7(5-3-6)11(8,9)10/h13-16,35-36H,5-12H2,1-4H3;2*2-5H,1H3,(H,8,9,10) |
InChIキー |
HORFPDIDZCSTIE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CC(CN4C=NC5=C4C(=O)N(C(=O)N5C)C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


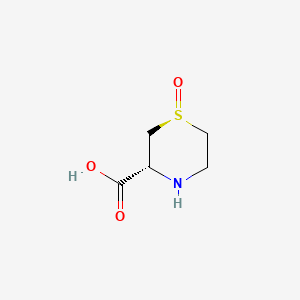

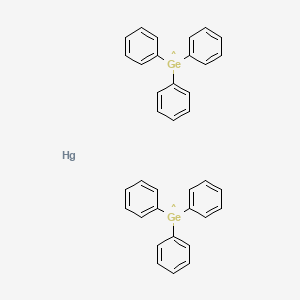
![6,7-Dimethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B14704251.png)
![4-Amino-6-phenyl-3-[(prop-2-en-1-yl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B14704255.png)
![1-(2-Chloroethyl)-1-nitroso-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B14704257.png)

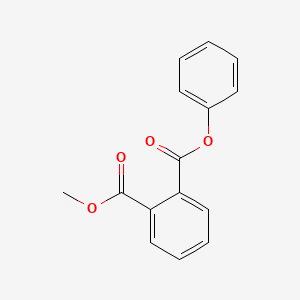
![4-(4-Nitrophenyl)-3,4-dihydro-1H-indeno[1,2-d]pyrimidine-2,5-dione](/img/structure/B14704287.png)
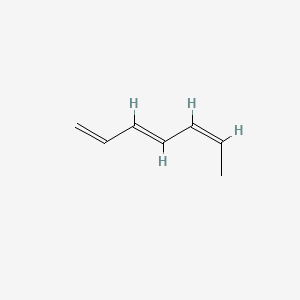
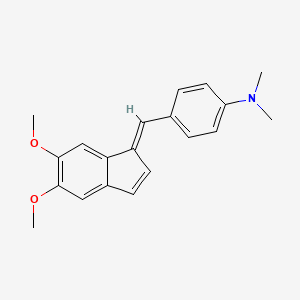
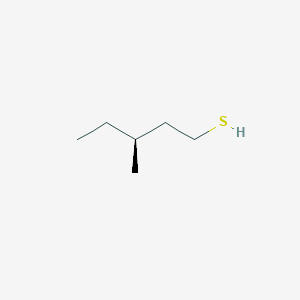
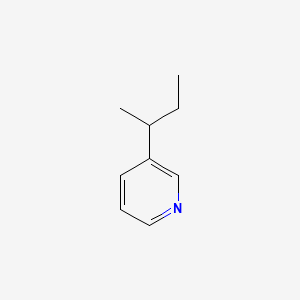
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
